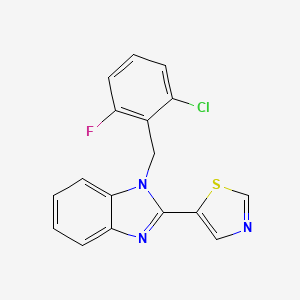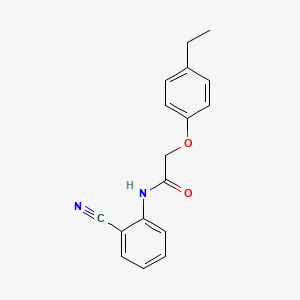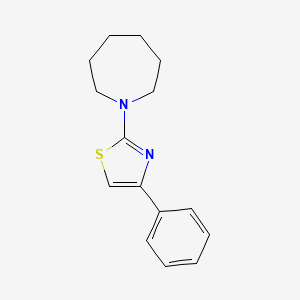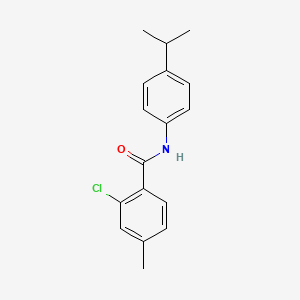![molecular formula C18H16O5 B5817623 ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. It has attracted a lot of attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate is its low toxicity and high selectivity towards cancer cells. It also has good solubility in water and organic solvents, which makes it easy to use in lab experiments. However, one of the limitations of this compound is its poor stability under certain conditions, which can affect its activity and potency.
Orientations Futures
There are several future directions for the research on Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate. One of the potential applications of this compound is in the development of novel anticancer drugs. It can also be used as a lead compound for the synthesis of analogs with improved activity and selectivity. Furthermore, it has potential applications in the development of new materials, such as sensors and catalysts.
Conclusion:
In conclusion, Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and potential applications.
Méthodes De Synthèse
The synthesis of Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate involves the reaction of 2-hydroxybenzaldehyde, ethyl acetoacetate, and 2-naphthol in the presence of a catalyst. The reaction is carried out under reflux in ethanol for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have antifungal and antibacterial activity.
Propriétés
IUPAC Name |
ethyl 3-oxo-8,9,10,11-tetrahydro-[1]benzofuro[3,2-f]chromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-21-17(19)12-9-11-14(23-18(12)20)7-8-15-16(11)10-5-3-4-6-13(10)22-15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRXEKXQIXAYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC3=C2C4=C(O3)CCCC4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5817551.png)

![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}benzoic acid](/img/structure/B5817569.png)
![N-(2-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5817577.png)


![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)

![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)
